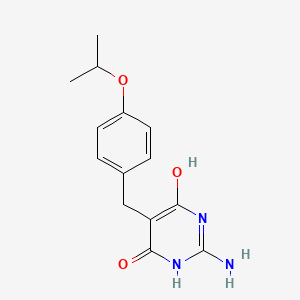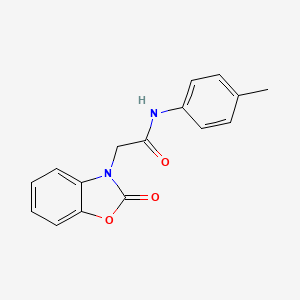
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, also known as AIA, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. AIA is a derivative of indole, a naturally occurring compound found in plants and animals. AIA has been synthesized in laboratories and has been studied for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to involve multiple pathways. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to activate the p53 pathway, which is involved in apoptosis and tumor suppression. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide may also interact with other signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects:
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to inhibit the activity of enzymes involved in cancer and inflammation, such as COX-2 and MMP-9. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has also been shown to increase the activity of enzymes involved in antioxidant defense, such as SOD and CAT. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has several advantages for lab experiments. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a small molecule that can be easily synthesized and purified. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have low toxicity and high bioavailability. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can be used in various in vitro and in vivo assays to study its biological effects. However, 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide also has some limitations for lab experiments. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not water-soluble and may require the use of organic solvents. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide may also require the use of specialized equipment and techniques for its synthesis and analysis.
Orientations Futures
There are several future directions for the study of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide may be further studied for its potential use in treating various diseases, such as cancer, inflammation, and neurological disorders. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide may also be modified to improve its pharmacokinetic properties, such as its solubility and stability. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide may also be used in combination with other drugs to enhance its therapeutic effects. The mechanisms of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide may be further elucidated by studying its interactions with various signaling pathways.
Méthodes De Synthèse
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide involves the reaction of 3-acetylindole with N-(2-phenylethyl)acetamide. The reaction is catalyzed by a base and can be carried out in various solvents. The yield of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have anti-cancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(23)18-13-22(19-10-6-5-9-17(18)19)14-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHMGBXVMNWIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)


![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)


![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)

![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)